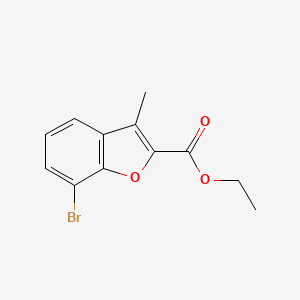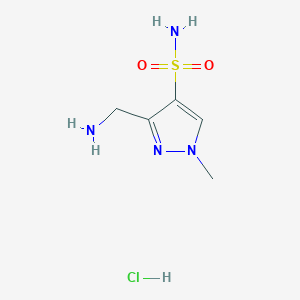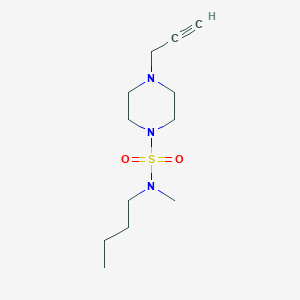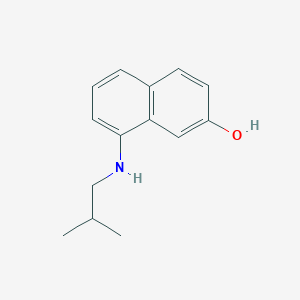![molecular formula C10H14N2O B2654519 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one CAS No. 1779952-59-8](/img/structure/B2654519.png)
1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound with the molecular formula C10H14N2O. This compound is part of the pyrazole family, known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring a cyclobutylmethyl group attached to a pyrazole ring, makes it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one typically involves the following steps:
Cyclobutylmethylation: The introduction of the cyclobutylmethyl group to the pyrazole ring is achieved through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Pyrazole Formation: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-diketone precursor. This reaction is typically carried out under reflux conditions in an ethanol solvent.
Acetylation: The final step involves the acetylation of the pyrazole ring to introduce the ethanone group. This is achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield maximization.
化学反応の分析
1-[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutylmethyl group can be replaced by other alkyl or aryl groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
作用機序
The mechanism of action of 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one can be compared with other pyrazole derivatives such as:
1-[1-(Cyclopropylmethyl)-1H-pyrazol-5-yl]ethan-1-one: This compound has a cyclopropylmethyl group instead of a cyclobutylmethyl group, leading to different steric and electronic properties.
1-[1-(Cyclohexylmethyl)-1H-pyrazol-5-yl]ethan-1-one: The cyclohexylmethyl group introduces more bulk and flexibility compared to the cyclobutylmethyl group, affecting the compound’s reactivity and binding affinity.
1-[1-(Phenylmethyl)-1H-pyrazol-5-yl]ethan-1-one: The phenylmethyl group provides aromaticity, which can enhance π-π interactions and influence the compound’s biological activity.
特性
IUPAC Name |
1-[2-(cyclobutylmethyl)pyrazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)10-5-6-11-12(10)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPLVCDKTDWSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)

![5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B2654440.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)
![N'-(2-ethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2654443.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3,5-dimethylbenzamide](/img/structure/B2654445.png)


![N1-(2-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2654452.png)


![N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2654455.png)
![4-(3-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile](/img/structure/B2654457.png)

